molecular formula C16H18BrNO2 B2711932 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-00-2

4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2711932
CAS No.: 329779-00-2
M. Wt: 336.229
InChI Key: DXSSNTYWUHJWAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethylanilino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol typically involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable catalyst.

    Anilino Group Introduction: The dimethylanilino group is attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the brominated benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated or demethylated derivatives.

    Substitution: Various substituted phenols or anilines.

Scientific Research Applications

4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylaniline
  • 3,5-Dibromo-4-methylaniline
  • 4-Bromo-2-methoxyaniline

Uniqueness

4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of both a bromine atom and a dimethylanilino group, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-10-4-5-14(6-11(10)2)18-9-12-7-13(17)8-15(20-3)16(12)19/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSSNTYWUHJWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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